1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate is an organic compound characterized by its unique bicyclic structure derived from quinoline, featuring a sulfonic acid group. The molecular formula of this compound is , and it has a molar mass of approximately 231.27 g/mol. It is typically encountered in its hydrated form, indicating the presence of water molecules within its crystalline structure . This compound has garnered interest due to its biological activities and potential applications in medicinal chemistry.
The synthesis of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate can be achieved through several methods:
Each method varies in terms of yield, purity, and complexity, allowing for tailored approaches depending on the desired application.
The molecular structure of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate features a bicyclic framework with a sulfonic acid group attached to the seventh position of the quinoline ring. The structural representation can be expressed using various notations:
C1CC2=C(CN1)C=CC=C2S(=O)(=O)O
UGLLZXSYRBMNOS-UHFFFAOYSA-N
.This structure contributes to its reactivity and biological activity.
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate exhibits reactivity due to its functional groups. Notable reactions include:
These reactions make it a versatile intermediate in organic synthesis.
The compound has been studied for its role as an inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in catecholamine biosynthesis. By inhibiting this enzyme, 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate can modulate neurotransmitter levels such as norepinephrine and epinephrine. This modulation has potential implications for treating conditions like hypertension and depression .
The physical and chemical properties of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid hydrate are critical for understanding its behavior in various environments:
These properties influence its handling and application in laboratory settings .
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid hydrate finds applications primarily in scientific research:
Research continues to explore its full potential across various fields of chemistry and pharmacology.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: